methyl 2-[4-(3-hydroxypropyl)-1H-1,2,3-triazol-1-yl]acetate methyl 2-[4-(3-hydroxypropyl)-1H-1,2,3-triazol-1-yl]acetate
Brand Name: Vulcanchem
CAS No.: 1564569-53-4
VCID: VC7094771
InChI: InChI=1S/C8H13N3O3/c1-14-8(13)6-11-5-7(9-10-11)3-2-4-12/h5,12H,2-4,6H2,1H3
SMILES: COC(=O)CN1C=C(N=N1)CCCO
Molecular Formula: C8H13N3O3
Molecular Weight: 199.21

methyl 2-[4-(3-hydroxypropyl)-1H-1,2,3-triazol-1-yl]acetate

CAS No.: 1564569-53-4

Cat. No.: VC7094771

Molecular Formula: C8H13N3O3

Molecular Weight: 199.21

* For research use only. Not for human or veterinary use.

methyl 2-[4-(3-hydroxypropyl)-1H-1,2,3-triazol-1-yl]acetate - 1564569-53-4

Specification

CAS No. 1564569-53-4
Molecular Formula C8H13N3O3
Molecular Weight 199.21
IUPAC Name methyl 2-[4-(3-hydroxypropyl)triazol-1-yl]acetate
Standard InChI InChI=1S/C8H13N3O3/c1-14-8(13)6-11-5-7(9-10-11)3-2-4-12/h5,12H,2-4,6H2,1H3
Standard InChI Key BEOSCXPTTPPFQX-UHFFFAOYSA-N
SMILES COC(=O)CN1C=C(N=N1)CCCO

Introduction

Chemical Identification and Structural Features

Molecular Identity

The compound’s systematic IUPAC name, methyl 2-[4-(3-hydroxypropyl)-1H-1,2,3-triazol-1-yl]acetate, reflects its core structure: a 1,2,3-triazole ring with substituents at positions 1 and 4. Key identifiers include:

PropertyValueSource
CAS Number1564569-53-4
Molecular FormulaC₈H₁₃N₃O₃
Molecular Weight199.21 g/mol
SMILESCOC(=O)CN1C=C(N=N1)CCCO
InChIKeyBEOSCXPTTPPFQX-UHFFFAOYSA-N

The SMILES string encodes the triazole ring (C1=CN(N=N1)), the methyl acetate group (COC(=O)C), and the 3-hydroxypropyl chain (CCCO) . The InChIKey provides a unique identifier for database searches, critical for tracking synthetic intermediates or biological metabolites .

Spectral and Computational Data

Predicted collision cross-section (CCS) values, derived from ion mobility spectrometry, offer insights into its gas-phase behavior:

Adductm/zPredicted CCS (Ų)
[M+H]⁺200.10297144.1
[M+Na]⁺222.08491153.5
[M+NH₄]⁺217.12951149.1

These values aid in mass spectrometry-based identification, particularly in untargeted metabolomics studies . Fourier-transform infrared (FTIR) data for analogous triazoles reveal characteristic stretches:

  • O-H (hydroxyl): ~3300 cm⁻¹

  • C=O (ester): ~1680 cm⁻¹

  • C-N (triazole): ~1500 cm⁻¹

Synthesis and Reactivity

Synthetic Routes

The compound is typically synthesized via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry. A generalized protocol involves:

  • Azide Preparation: Reaction of propargyl alcohol derivatives with sodium azide.

  • Alkyne-Azide Cycloaddition: Copper sulfate/sodium ascorbate catalyzes the reaction between the azide and methyl propiolate .

For example, analogous triazoles are synthesized in yields of 55–84% using CuSO₄·5H₂O and sodium ascorbate in dichloromethane/water biphasic systems . Purification via silica gel chromatography (ethyl acetate/methanol gradients) is standard .

Reactivity Profile

The 1,2,3-triazole ring exhibits moderate aromaticity, enabling:

  • Electrophilic substitution at the 4-position under acidic conditions.

  • Coordination to metals via nitrogen lone pairs, relevant to catalysis.
    The ester group is hydrolyzable to carboxylic acids under basic conditions, while the hydroxyl group permits etherification or esterification .

Physicochemical Properties

Solubility and Stability

Though experimental data are sparse, the compound’s logP (calculated: ~0.5) suggests moderate hydrophilicity, compatible with aqueous-organic solvent systems. The ester group may render it susceptible to hydrolysis in alkaline environments, necessitating storage at neutral pH and low temperatures .

Thermal Behavior

Differential scanning calorimetry (DSC) of related triazoles shows melting points between 67–156°C , implying that the title compound likely decomposes before melting, given the absence of a sharp melting point in literature .

Analytical Characterization

Chromatographic Behavior

In reversed-phase HPLC, analogs elute at Rf 0.18–0.35 using ethyl acetate/hexane/dichloromethane mobile phases . High-resolution mass spectrometry (HRMS) confirms the [M+H]⁺ ion at m/z 200.10297 (Δ < 2 ppm) .

Nuclear Magnetic Resonance (NMR)

While experimental spectra are unavailable, predicted ¹H NMR shifts (CDCl₃) include:

  • Triazole H: δ 7.8–8.2 ppm

  • OCH₃: δ 3.7–3.9 ppm

  • CH₂COO: δ 4.3–4.6 ppm

  • HOCH₂: δ 1.6–2.1 ppm

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